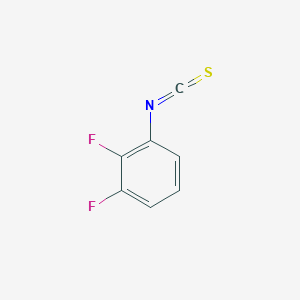

2,3-Difluorophenyl isothiocyanate

Vue d'ensemble

Description

2,3-Difluorophenyl isothiocyanate is a chemical compound with the molecular formula C7H3F2NS . It is an aryl isocyanate .

Synthesis Analysis

The synthesis of 2,3-Difluorophenyl isothiocyanate can be achieved from difluoroaniline . A more sustainable synthesis method has been reported, where isothiocyanates are prepared using amines and highly toxic reagents such as thiophosgene, its derivatives, or CS2 .

Molecular Structure Analysis

The molecular weight of 2,3-Difluorophenyl isothiocyanate is 171.17 g/mol . The IUPAC name for this compound is 1,2-difluoro-3-isothiocyanatobenzene .

Chemical Reactions Analysis

In one reported reaction, 1H-[1,2,4]triazole-3,5-diamine undergoes acylation with 2,6-difluorophenyl isothiocyanate to form the corresponding 1-acyl-1H-[1,2,4]triazole-3,5-diamine .

Physical And Chemical Properties Analysis

2,3-Difluorophenyl isothiocyanate has a molecular weight of 171.17 g/mol . Its exact mass is 170.99542660 g/mol . The compound has a topological polar surface area of 44.4 Ų .

Applications De Recherche Scientifique

Anticarcinogenic Properties

Isothiocyanates, including 2,3-Difluorophenyl isothiocyanate, have been studied for their anticarcinogenic properties . They have shown potential in inhibiting the growth of cancer cells and could be used in the development of new anticancer drugs .

Anti-inflammatory Properties

Isothiocyanates are known for their anti-inflammatory properties . They can potentially be used in the treatment of inflammatory diseases .

Antioxidative Properties

Isothiocyanates have antioxidative properties . They can neutralize harmful free radicals in the body, which can help prevent various health conditions, including heart disease and cancer .

Antimicrobial Properties

Isothiocyanates exhibit antimicrobial properties . They can potentially be used in the development of new antimicrobial agents .

Use in Biochemical Assays

Isothiocyanates, such as fluorescein isothiocyanate (FITC), are used in biochemical assays of DNA and proteins . Similarly, 2,3-Difluorophenyl isothiocyanate could potentially be used in biochemical research .

Use in Synthetic Chemistry

Isothiocyanates are valuable building blocks in synthetic chemistry . They are used in the synthesis of various compounds, including thiourea, N-trifluoromethyl amine, and various heterocyclic compounds .

Use in Peptide Sequencing

Phenyl isothiocyanate is used for sequencing amino acids in peptides (Edman degradation) . In this process, it reacts with the N-terminal amino group, and the amino-terminal residue is labeled and cleaved from the peptide as phenylthiohydantoin . 2,3-Difluorophenyl isothiocyanate could potentially be used in a similar manner.

Use in Agrochemicals

Isothiocyanates can be used as agrochemicals . They act as defense chemicals against herbivorous insects, bacteria, and fungi . Therefore, 2,3-Difluorophenyl isothiocyanate could potentially be used in the development of new agrochemicals .

Mécanisme D'action

Target of Action

Isothiocyanates, a class of compounds to which 2,3-difluorophenyl isothiocyanate belongs, have been reported to exhibit a wide range of pharmacological properties, including antioxidant , antimicrobial , antibacterial , anti-inflammatory , antifeedant , anticancer , antiproliferative , and enzyme-inhibitory effects against HIV .

Mode of Action

Isothiocyanates are known to suppress inflammation and reduce oxidative stress in cells through a common mechanism of action .

Biochemical Pathways

Isothiocyanates are known to emerge as biologically active products resulting from the hydrolysis of glucosinolates, secondary metabolites found in plants from the brassicaceae family .

Pharmacokinetics

The compound’s physical properties such as its boiling point (49-50°c at 04 mmHg) and density (~13 g/mL) suggest that it may have specific pharmacokinetic characteristics .

Result of Action

Isothiocyanates are known to exhibit various bioactivities, encompassing anticarcinogenic, anti-inflammatory, and antioxidative properties .

Action Environment

It is known that the compound should be stored in a well-ventilated place and kept tightly closed .

Orientations Futures

Propriétés

IUPAC Name |

1,2-difluoro-3-isothiocyanatobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F2NS/c8-5-2-1-3-6(7(5)9)10-4-11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXZMTMXKVJBKNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)F)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F2NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40374277 | |

| Record name | 1,2-difluoro-3-isothiocyanatobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40374277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

363179-57-1 | |

| Record name | 1,2-difluoro-3-isothiocyanatobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40374277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-difluoro-3-isothiocyanatobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-3-(naphthalen-1-YL)propanoic acid](/img/structure/B1349863.png)

![1-[4-(Benzyloxy)phenyl]piperazine hydrochloride](/img/structure/B1349873.png)